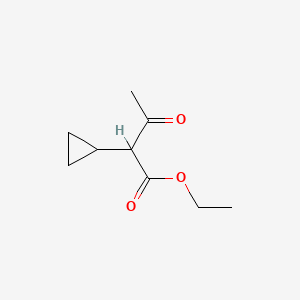

ethyl 2-cyclopropyl-3-oxobutanoate

Descripción

Overview of β-Keto Esters as Versatile Synthons

β-Keto esters are a class of organic compounds characterized by a ketone functional group located on the beta-carbon relative to an ester group. This arrangement imparts unique reactivity, making them exceptionally versatile synthons, or building blocks, in organic synthesis. nih.gov The hydrogen atoms on the α-carbon, situated between the two carbonyl groups, are particularly acidic. This acidity allows for easy deprotonation by a base to form a stabilized enolate anion, which can then act as a potent nucleophile in a wide range of carbon-carbon bond-forming reactions. tcd.ie

The utility of β-keto esters stems from their ability to participate in numerous transformations. nih.govorganic-chemistry.org Classic reactions include alkylation and acylation at the α-position. For instance, the reaction of a ketone with dimethyl or ethyl carbonate in the presence of a strong base is a common method for synthesizing β-keto esters. nih.gov More advanced methods involve the C-acylation of enol silyl (B83357) ethers or the reaction of magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) with acyl donors. organic-chemistry.org This reactivity allows for the construction of complex carbon skeletons from relatively simple starting materials. nih.govallstudyjournal.com Furthermore, the ketone and ester functionalities can be selectively modified or removed, providing access to a diverse array of molecular structures.

Structural Features and Electronic Properties of Ethyl 2-Cyclopropyl-3-oxobutanoate

The defining characteristic of ethyl 2-cyclopropyl-3-oxobutanoate is the presence of a three-membered cyclopropyl (B3062369) ring attached to the α-carbon of a β-keto ester framework. uni.lu This small, strained ring significantly influences the molecule's steric and electronic properties. The carbon-carbon bonds within the cyclopropane (B1198618) ring have a high degree of p-orbital character, causing the ring to exhibit electronic properties similar to those of a carbon-carbon double bond. This allows it to engage in electronic conjugation with adjacent functional groups, such as the carbonyls in this molecule.

This conjugation can affect the reactivity of the enolate and the carbonyl groups. The cyclopropyl group's unique steric and electronic nature makes ethyl 2-cyclopropyl-3-oxobutanoate a valuable intermediate for creating molecules with specific three-dimensional structures. nih.gov

Below is a table summarizing the key properties of Ethyl 2-Cyclopropyl-3-oxobutanoate.

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ uni.lucymitquimica.com |

| Molecular Weight | 170.21 g/mol cymitquimica.com |

| CAS Number | 22396-14-1 cymitquimica.com |

| Appearance | Colorless liquid guidechem.com |

| Purity | Min. 95% cymitquimica.com |

| SMILES | CCOC(=O)C(C1CC1)C(=O)C uni.lu |

| InChI Key | AWQFDRSQMHGUKB-UHFFFAOYSA-N uni.lu |

This table is interactive. You can sort and filter the data.

Historical Context and Evolution of Research on Cyclopropyl-Containing Ketones and Esters

The study of cyclopropane-containing compounds has a rich history, with early work dating back to the late 19th century. One of the classical methods for synthesizing cyclopropanes is the intramolecular nucleophilic displacement of a leaving group, a concept demonstrated by Perkin in 1884. nih.gov This fundamental principle laid the groundwork for many subsequent developments.

In the 20th century, several powerful methods for synthesizing cyclopropyl ketones emerged. The Corey-Chaykovsky reaction, which involves the addition of dimethyl sulfoxonium methylide to α,β-unsaturated ketones, became a standard method for producing the corresponding cyclopropyl ketones. nih.govmarquette.edu Another key historical method is the Simmons-Smith cyclopropanation. orgsyn.org The Favorskii rearrangement of α-chlorocyclobutanones also provided a route to cyclopropanecarboxylic acids, which could then be converted to other cyclopropyl derivatives. marquette.edu

More recent research has focused on developing catalytic and more efficient methods. Hydrogen-borrowing catalysis has been presented as a new strategy for forming α-cyclopropyl ketones. nih.govacs.org This involves the displacement of a leaving group from an intermediate α-alkylated ketone. acs.org The development of these varied synthetic routes has been crucial, as cyclopropyl ketones and esters are not just synthetic curiosities but are integral components in the synthesis of natural products and pharmaceutically active molecules. nih.govmarquette.edu

Significance of Ethyl 2-Cyclopropyl-3-oxobutanoate as a Key Building Block in Synthetic Chemistry

Ethyl 2-cyclopropyl-3-oxobutanoate serves as a valuable intermediate in organic and medicinal chemistry. guidechem.com Its dual functionality as both a β-keto ester and a cyclopropane-containing molecule allows for a diverse range of chemical transformations. The acidic methylene (B1212753) proton between the two carbonyl groups can be readily removed by a base to form a nucleophilic carbanion. guidechem.com This enolate can participate in substitution reactions to introduce various alkyl or halogen groups. guidechem.com

The presence of the cyclopropyl ring makes it a precursor for spirocyclic compounds and other complex ring systems. acs.org For example, cyclopropyl ketones can undergo formal [3+2] cycloaddition reactions, although this has been more extensively studied with aryl cyclopropyl ketones. acs.org They can also be involved in ring-expansion reactions to form larger carbocycles like cyclopentanones. nih.gov The compound and its close analogs are used as intermediates in the synthesis of dyes, pesticides, and pharmaceutical molecules. guidechem.com For instance, enantiopure cyclopropyl esters have been synthesized and used to create GABAc receptor agonists and selective glutamate (B1630785) receptor antagonists. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-cyclopropyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-9(11)8(6(2)10)7-4-5-7/h7-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQFDRSQMHGUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CC1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22396-14-1 | |

| Record name | ethyl 2-cyclopropyl-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the Preparation of Ethyl 2 Cyclopropyl 3 Oxobutanoate

Classical Condensation Reactions in β-Keto Ester Synthesis

Traditional methods for constructing β-keto esters have long been the foundation of organic synthesis. These reactions typically involve the formation of a key carbon-carbon bond through the reaction of enolates with acylating or alkylating agents.

Claisen Condensation and Related Approaches

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters, involving the base-mediated self-condensation of an ester containing α-hydrogens. nih.govresearchgate.net The reaction proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. researchgate.net The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate yields the β-keto ester. researchgate.net

For the synthesis of an unsymmetrical β-keto ester like ethyl 2-cyclopropyl-3-oxobutanoate, a "mixed" or "crossed" Claisen condensation is required. This would theoretically involve the reaction between ethyl acetate (B1210297) and ethyl cyclopropanecarboxylate. However, mixed Claisen condensations between two different esters that both possess α-hydrogens can lead to a mixture of up to four different products, diminishing the yield of the desired compound. libretexts.org To achieve selectivity, one of the esters must be non-enolizable (lacking α-hydrogens), or a directed approach using a pre-formed enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is necessary.

A more viable classical approach, which is mechanistically related, is the acetoacetic ester synthesis. This method is one of the most reliable ways to prepare α-substituted ketones and, by extension, α-substituted β-keto esters. libretexts.orglibretexts.org The synthesis begins with the deprotonation of ethyl acetoacetate (B1235776) using a suitable base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate. libretexts.orgyoutube.comyoutube.com This enolate then acts as a nucleophile in an SN2 reaction with an appropriate alkylating agent. libretexts.orglibretexts.org

To synthesize ethyl 2-cyclopropyl-3-oxobutanoate via this route, the enolate of ethyl acetoacetate would be reacted with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide. The reaction is subject to the typical limitations of SN2 reactions, favoring primary alkyl halides. libretexts.org

Table 1: Acetoacetic Ester Synthesis of Ethyl 2-Cyclopropyl-3-oxobutanoate

| Step | Reactants | Reagents | Product |

| 1. Enolate Formation | Ethyl acetoacetate | Sodium ethoxide (NaOEt) in Ethanol (B145695) | Sodium ethyl acetoacetate (enolate) |

| 2. Alkylation | Sodium ethyl acetoacetate, Cyclopropyl bromide | - | Ethyl 2-cyclopropyl-3-oxobutanoate |

Ester Acylation Strategies

An alternative classical strategy involves the acylation of an ester enolate. In this approach, an enolate derived from a cyclopropyl-containing ester, such as ethyl cyclopropylacetate, would be reacted with an acetylating agent like acetyl chloride or acetic anhydride. The formation of the ester enolate requires a strong base, such as LDA, to ensure complete deprotonation and prevent self-condensation. libretexts.org

Another powerful method is the decarboxylative Claisen condensation, which utilizes substituted malonic acid half-oxyesters. organic-chemistry.org In this variation, the magnesium enolate of a malonic acid half-oxyester can be acylated, followed by decarboxylation to yield the desired β-keto ester. This avoids the use of pre-formed, highly reactive acylating agents like acyl chlorides. organic-chemistry.org

Modern Catalytic Methods for Enolate Generation and Alkylation

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer greater efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds. Palladium-catalyzed reactions, in particular, have been developed for the transformation of β-keto esters. For instance, palladium enolates can be generated from allyl β-keto carboxylates through a catalytic process involving decarboxylation. nih.gov These intermediates can then participate in various bond-forming reactions. nih.gov

A potential route to ethyl 2-cyclopropyl-3-oxobutanoate could involve a transition-metal-catalyzed cross-coupling reaction. This might entail the coupling of a pre-formed enolate of ethyl acetoacetate with a cyclopropyl-organometallic reagent (e.g., cyclopropylboronic acid in a Suzuki-type coupling) or, conversely, the coupling of an α-halo-β-keto ester, such as ethyl 2-chloroacetoacetate, with a cyclopropyl nucleophile under palladium or nickel catalysis. The synthesis of ethyl 2-chloroacetoacetate itself can be achieved by reacting ethyl acetoacetate with sulfuryl chloride. google.comgoogle.com

Furthermore, photocatalytic methods are emerging as powerful tools. For example, the enantioselective [3+2] cycloaddition of aryl cyclopropyl ketones has been achieved using a chiral Lewis acid in conjunction with a photocatalyst, demonstrating that cyclopropyl ketone moieties can be manipulated with high stereocontrol under modern catalytic conditions. nih.gov While not a direct synthesis, this highlights the potential for developing light-mediated catalytic methods for the cyclopropylation of β-keto esters.

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules to catalyze reactions, has become a major pillar of modern synthesis, particularly for asymmetric transformations. Chiral organocatalysts, such as derivatives of the cinchona alkaloids, can operate via the formation of chiral ion pairs or through enamine/iminium ion intermediates to control the stereochemical outcome of a reaction.

The asymmetric α-alkylation of β-dicarbonyl compounds, including cyclic β-keto esters, has been successfully achieved using phase-transfer catalysis with chiral cinchona-derived catalysts. rsc.org This methodology could be directly applied to the synthesis of chiral ethyl 2-cyclopropyl-3-oxobutanoate by reacting the enolate of ethyl acetoacetate with a suitable cyclopropylating agent under the influence of a chiral phase-transfer catalyst. This approach avoids the use of transition metals and can provide high levels of enantioselectivity. rsc.org Research has also demonstrated the use of organocatalysts for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, showcasing the versatility of these catalysts in activating β-keto ester substrates towards various electrophiles. nih.govresearchgate.netnih.gov

Stereoselective Synthesis of Ethyl 2-Cyclopropyl-3-oxobutanoate and its Chiral Analogs

The creation of chiral molecules with high enantiopurity is a primary goal of modern organic synthesis. The synthesis of enantiomerically enriched ethyl 2-cyclopropyl-3-oxobutanoate, which possesses a stereocenter at the α-carbon, requires stereoselective methods.

As mentioned, asymmetric organocatalysis via phase-transfer catalysis presents a promising route. rsc.org This method establishes the stereocenter during the C-C bond-forming alkylation step.

Biocatalysis offers another powerful strategy. Lipase-catalyzed transesterification has been used for the kinetic resolution of racemic alcohols to produce optically active β-keto esters. google.com A similar enzymatic kinetic resolution could potentially be applied to a racemic mixture of ethyl 2-cyclopropyl-3-oxobutanoate, where a lipase (B570770) selectively hydrolyzes one enantiomer, leaving the other enriched. More directly, engineered enzymes, such as repurposed dehaloperoxidases, have been shown to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate to produce chiral cyclopropanol (B106826) esters with excellent diastereo- and enantioselectivity. wpmucdn.com Adapting such biocatalytic carbene transfer methodologies could provide a direct and highly selective route to chiral cyclopropyl-containing keto esters.

Finally, a chiral pool approach can be employed, starting from an enantiomerically pure natural product. For example, enantiopure cyclopropyl esters have been synthesized from (−)-levoglucosenone, a biorenewable chiral synthon, through a base-promoted carbocyclization of epoxyvalerate intermediates. researchgate.netrsc.org This demonstrates that the chiral cyclopropane (B1198618) ring system can be constructed from readily available chiral starting materials, offering another strategic entry to chiral analogs of the target molecule.

Asymmetric Inductions in Carbonyl Chemistry

The synthesis of specific stereoisomers of ethyl 2-cyclopropyl-3-oxobutanoate is crucial for its application in pharmaceuticals and other biologically active compounds. Asymmetric induction in carbonyl chemistry provides a powerful tool to achieve this. Organocatalysis, in particular, has emerged as a prominent strategy for the enantioselective synthesis of β-keto esters. nih.gov Cinchona-derived organocatalysts, for example, have been successfully used in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, leading to high enantiomeric ratios. nih.gov

Another approach involves the asymmetric reduction of a prochiral ketone precursor. Enzyme-catalyzed reductions, using dehydrogenases from various microorganisms, have proven effective in producing enantiopure secondary alcohols from ketones and β-keto esters. nih.gov These biocatalytic methods offer a more environmentally friendly alternative to traditional chemical reductions that often require toxic metals and expensive hydrides. nih.gov

The stereochemical outcome of these reactions can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For instance, in the organocatalytic fluorination of β-keto esters, electron-donating substituents on the aromatic ring of the substrate have been observed to decrease the enantiomeric excess, while electron-rich substituents can lead to an increase. mdpi.com

Chiral Auxiliary and Ligand-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The Evans chiral auxiliary, an oxazolidinone, is a well-known example used in asymmetric alkylation reactions. researchgate.net However, challenges such as competing O-alkylation can arise, which was not previously a widely reported phenomenon. researchgate.net

Ligand-mediated synthesis is another powerful technique for achieving asymmetry. Chiral ligands can coordinate to a metal center, creating a chiral environment that directs the approach of the substrate. For example, chiral ferrocenyl P,N,N-ligands have been used in the iridium-catalyzed asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters with good to excellent enantioselectivities. rsc.org Similarly, Ti/TADDOL complexes have been shown to act as Lewis acids, activating β-keto esters for stereoselective fluorination. mdpi.com

The choice of ligand and metal catalyst is critical for the success of these reactions. Different combinations can lead to varying levels of enantioselectivity and reactivity. Statistical models have even been developed to predict the enantioselectivity of certain reactions based on the physical and organic parameters of the catalyst and substrates.

Retrosynthetic Analysis and Strategic Disconnections for Efficient Synthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known and reliable chemical reactions. lkouniv.ac.in

For ethyl 2-cyclopropyl-3-oxobutanoate, a primary disconnection can be made at the bond between the α-carbon and the cyclopropyl group. This leads to two key synthons: an ethyl acetoacetate enolate and a cyclopropyl electrophile. The synthetic equivalent for the enolate would be ethyl acetoacetate, and for the cyclopropyl electrophile, a cyclopropyl halide or tosylate could be used.

Another strategic disconnection involves breaking the C-C bond formed during the acylation step. This suggests a reaction between a cyclopropyl ketone enolate and an ethyl acylating agent, such as ethyl chloroformate. nih.gov A general and efficient method for synthesizing β-keto esters involves the reaction of ketones with ethyl chloroformate in the presence of a base. nih.gov

A further retrosynthetic approach considers the formation of the β-keto ester functionality itself. The Claisen condensation is a classic method for this, involving the reaction of an ester with a ketone in the presence of a strong base. nih.gov Alternatively, the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors provides a route to functionalized α-substituted β-keto esters. organic-chemistry.org

The following table outlines potential retrosynthetic disconnections for ethyl 2-cyclopropyl-3-oxobutanoate:

| Disconnection | Synthons | Synthetic Equivalents/Starting Materials | Forward Reaction Type |

| α-C — Cyclopropyl | Ethyl acetoacetate enolate + Cyclopropyl cation | Ethyl acetoacetate + Cyclopropyl bromide | Alkylation |

| C-Acyl bond | Cyclopropyl ketone enolate + Ethyl acyl cation | Cyclopropyl methyl ketone + Ethyl chloroformate | Acylation |

| β-Keto ester formation | Cyclopropylacetyl carbanion + Ethoxycarbonyl cation | Cyclopropylacetic acid ester + Ethyl carbonate | Claisen-type condensation |

Green Chemistry Aspects in the Synthesis of Ethyl 2-Cyclopropyl-3-oxobutanoate

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles of green chemistry include atom economy, the use of renewable feedstocks, and the development of catalytic and solvent-free reactions. jocpr.comrsc.org

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. primescholars.comresearchgate.net Addition and rearrangement reactions are considered highly atom-economical, while substitution and elimination reactions are less so. rsc.org In the synthesis of ethyl 2-cyclopropyl-3-oxobutanoate, strategies that maximize atom economy are preferred. For example, a direct addition of a cyclopropyl nucleophile to a diketene (B1670635) derivative would be more atom-economical than a multi-step synthesis involving protecting groups and leaving groups that end up as waste.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and recycled. researchgate.net Both biocatalysts, such as enzymes, and chemocatalysts are employed in the synthesis of β-keto esters. nih.govresearchgate.net For instance, silica-supported boric acid has been used as a recyclable heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions, offering high yields and a simple work-up procedure. researchgate.net

Renewable Feedstocks and Solvents: While not directly addressed in the provided search results for the synthesis of this specific compound, a green chemistry approach would favor the use of starting materials derived from renewable resources. Dihydrolevoglucosenone (Cyrene™), derived from lignocellulose, is an example of a biorenewable solvent and chiral building block. researchgate.netrsc.org

The following table summarizes some green chemistry considerations for the synthesis of ethyl 2-cyclopropyl-3-oxobutanoate:

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. | Direct addition reactions over substitution or elimination reactions. |

| Catalysis | Using small amounts of catalysts to promote reactions, which can be recycled and reused. | Enzyme-catalyzed reductions or using recyclable heterogeneous catalysts like silica-supported boric acid. nih.govresearchgate.net |

| Benign Solvents | Using environmentally friendly solvents or conducting reactions under solvent-free conditions. | Transesterification of β-keto esters under solvent-free conditions. researchgate.net |

| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Exploring synthetic routes that could start from biorenewable chemicals. |

By integrating these advanced synthetic methodologies and green chemistry principles, the preparation of ethyl 2-cyclopropyl-3-oxobutanoate can be achieved with high efficiency, stereoselectivity, and environmental responsibility.

Comprehensive Analysis of the Chemical Reactivity and Transformation Pathways of Ethyl 2 Cyclopropyl 3 Oxobutanoate

Reactivity of the β-Keto Ester Moiety

The core of ethyl 2-cyclopropyl-3-oxobutanoate's reactivity lies in its β-keto ester functionality. This arrangement, where a ketone and an ester group are separated by a methylene (B1212753) unit, results in a highly versatile chemical entity. The electron-withdrawing nature of both carbonyl groups significantly influences the reactivity of the molecule, particularly at the ketone carbonyl, the ester carbonyl, and the intervening α-carbon.

Nucleophilic Additions to the Ketone Carbonyl

The ketone carbonyl group in ethyl 2-cyclopropyl-3-oxobutanoate is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon makes it susceptible to a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The reaction of ethyl 2-cyclopropyl-3-oxobutanoate with powerful organometallic nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) is expected to proceed primarily at the more electrophilic ketone carbonyl. This is a general characteristic of β-keto esters, as the ester group is less reactive towards these reagents. The initial nucleophilic addition to the ketone would lead to a tertiary alcohol after acidic workup.

Expected Reaction with Grignard Reagent:

| Reactant | Reagent | Expected Product |

| Ethyl 2-cyclopropyl-3-oxobutanoate | 1. CH₃MgBr (2 equiv.), Et₂O2. H₃O⁺ | 2-cyclopropyl-3-hydroxy-3-methylbutanoic acid |

It is important to note that organolithium reagents are generally more reactive than Grignard reagents and can sometimes lead to competing reactions, such as attack at the ester carbonyl, especially at higher temperatures or with less sterically hindered reagents. youtube.com

The reduction of the ketone carbonyl in ethyl 2-cyclopropyl-3-oxobutanoate can be achieved using various hydride reagents. A key aspect of this transformation is the potential for chemoselectivity, meaning the selective reduction of the ketone in the presence of the ester group.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-known for its ability to selectively reduce aldehydes and ketones over less reactive functional groups like esters. orgsyn.orgresearchgate.net Therefore, the treatment of ethyl 2-cyclopropyl-3-oxobutanoate with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) is expected to yield ethyl 2-cyclopropyl-3-hydroxybutanoate. orgsyn.orgresearchgate.netresearchgate.net

Expected Chemoselective Reduction with NaBH₄:

| Reactant | Reagent | Expected Product |

| Ethyl 2-cyclopropyl-3-oxobutanoate | NaBH₄, CH₃OH | Ethyl 2-cyclopropyl-3-hydroxybutanoate |

In contrast, lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will typically reduce both the ketone and the ester functionalities. masterorganicchemistry.com This would lead to the formation of a diol.

The asymmetric reduction of a related compound, ethyl 2-methyl-3-oxobutanoate, has been successfully carried out using biological systems like Chlorella, yielding the corresponding hydroxy esters with high enantiomeric excess. uni.lunih.gov This suggests that similar biocatalytic or chiral chemical methods could be applied to ethyl 2-cyclopropyl-3-oxobutanoate to achieve stereocontrolled reduction of the ketone.

Reactions of the Ester Carbonyl Group

While the ketone carbonyl is generally more reactive towards strong nucleophiles, the ester group of ethyl 2-cyclopropyl-3-oxobutanoate can also undergo characteristic reactions such as hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of a carboxylate salt. Subsequent acidification then yields the β-keto acid. It is important to note that β-keto acids are prone to decarboxylation upon heating.

Transesterification: The ethyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. nih.gov This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess. nih.gov

Table of Expected Ester Reactions:

| Reaction | Reagents | Expected Product |

| Hydrolysis (basic) | 1. NaOH (aq), Δ2. H₃O⁺ | 2-cyclopropyl-3-oxobutanoic acid |

| Transesterification | CH₃OH (excess), H⁺ or CH₃O⁻ | Methyl 2-cyclopropyl-3-oxobutanoate |

Active Methylene Chemistry: Enolization and Carbanion Formation

The methylene group (—CH₂—) situated between the two carbonyl groups in ethyl 2-cyclopropyl-3-oxobutanoate is known as an active methylene group. The hydrogens on this carbon are significantly more acidic (pKa ≈ 11 in ethyl acetoacetate) than those of a simple ketone or ester due to the ability of the resulting carbanion (enolate) to be stabilized by resonance delocalization onto both carbonyl oxygens. vanderbilt.edu This enhanced acidity is the foundation for a variety of important carbon-carbon bond-forming reactions.

The enolate of ethyl 2-cyclopropyl-3-oxobutanoate, readily generated by treatment with a suitable base such as sodium ethoxide, is a potent nucleophile. libretexts.org It can participate in nucleophilic substitution reactions with various electrophiles, most notably alkyl halides and acyl chlorides.

Alkylation: The reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 fashion leads to the formation of an α-alkylated β-keto ester. youtube.comlibretexts.orgpressbooks.pub The choice of the alkyl halide is typically restricted to primary and some secondary halides to avoid competing elimination reactions. youtube.com Since the resulting product still possesses an acidic α-hydrogen, a second alkylation can be performed if desired, using a stronger base to deprotonate the now less acidic α-proton. libretexts.org

Acylation: Similarly, the enolate can react with acylating agents like acyl chlorides or acid anhydrides to introduce an acyl group at the α-position. This leads to the formation of a β,δ-diketo ester.

Table of Expected Alkylation and Acylation Reactions:

| Reaction Type | Reagents | Expected Product |

| Alkylation | 1. NaOEt, EtOH2. CH₃I | Ethyl 2-cyclopropyl-2-methyl-3-oxobutanoate |

| Acylation | 1. NaOEt, EtOH2. CH₃COCl | Ethyl 2-acetyl-2-cyclopropyl-3-oxobutanoate |

These alkylated and acylated derivatives of ethyl 2-cyclopropyl-3-oxobutanoate are valuable precursors for the synthesis of more complex molecules, including ketones, by subsequent hydrolysis and decarboxylation. libretexts.org

Knoevenagel and Related Condensations

The Knoevenagel condensation is a prominent reaction for ethyl 2-cyclopropyl-3-oxobutanoate, involving the reaction of the active methylene group (the carbon between the two carbonyl groups) with an aldehyde or ketone. This reaction is typically catalyzed by a weak base, such as an amine, and results in the formation of a new carbon-carbon double bond.

The reactivity of the active methylene group in ethyl 2-cyclopropyl-3-oxobutanoate is central to its utility in Knoevenagel-type condensations. These reactions, which involve the condensation with carbonyl compounds, provide a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures. nih.gov

For instance, the Knoevenagel condensation of aromatic aldehydes with β-keto esters like ethyl acetoacetate (B1235776), a related compound, is a well-established method for producing α,β-unsaturated ketones. researchgate.net These products are valuable intermediates in the synthesis of various bioactive molecules. researchgate.net The reaction conditions for such condensations can be optimized, with some protocols utilizing ionic liquids to provide a greener alternative to traditional solvents like benzene (B151609) or toluene. researchgate.net The use of catalysts like piperidine (B6355638) and trifluoroacetic acid or morpholine/acetic acid is common to facilitate the reaction. researchgate.netresearchgate.net

Sequential reactions that begin with a Knoevenagel condensation have also been developed, leading to the formation of complex cyclic structures like indenes and benzofulvenes. nih.gov The selectivity of these sequential reactions can often be controlled by the choice of reaction conditions. nih.gov

Below is a table summarizing typical conditions and outcomes for Knoevenagel condensations involving β-keto esters.

Table 1: Representative Knoevenagel Condensation Reactions of β-Keto Esters

| Aldehyde/Ketone | β-Keto Ester | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethyl 4-chloroacetoacetate | Morpholine/acetic acid, ionic liquid, room temp. | Ethyl 2-chloroacetyl-3-phenylpropenoate | researchgate.net |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Piperidine, trifluoroacetic acid, benzene, reflux | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | researchgate.net |

| 4-Fluorobenzaldehyde | Ethyl acetoacetate | Piperidine, trifluoroacetic acid, benzene, reflux | Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | researchgate.net |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Piperidine, trifluoroacetic acid, benzene, reflux | Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | researchgate.net |

| 2-(1-Phenylvinyl)benzaldehyde | Dimethyl malonate | Piperidine, AcOH, benzene, 80 °C | Benzylidene malonate derivative | nih.gov |

Transformations Involving the Cyclopropyl (B3062369) Ring

The presence of the strained three-membered cyclopropyl ring in ethyl 2-cyclopropyl-3-oxobutanoate imparts unique reactivity to the molecule. This section delves into reactions where the cyclopropyl ring itself is the primary site of transformation.

Ring-Opening Reactions and Rearrangements

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by thermal, photochemical, or catalytic means. For example, cyclopropyl ketones can undergo ring expansion to form cyclopentanones, a transformation that proceeds through the cleavage of the cyclopropane ring. acs.org This type of rearrangement can be promoted by Lewis acids like TfOH or BF₃·Et₂O. acs.org

The rearrangement of cyclopropyl carbenes, which can be generated from the corresponding tosylhydrazones of cyclopropyl ketones, often leads to the formation of cyclobutenes. researchgate.net The direction of this ring-opening rearrangement is influenced by the substitution pattern on the cyclopropane ring. researchgate.net In some cases, donor-acceptor cyclopropanes can undergo ring-opening to form 1,3-zwitterionic intermediates that can be trapped by various reagents. researchgate.net

Photocatalysis has also emerged as a method to induce ring-opening and subsequent cycloaddition reactions of cyclopropyl ketones. nih.gov This process involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to generate a ring-opened radical anion, which can then participate in intramolecular cycloadditions. nih.gov

Cyclopropyl Participation in Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgmsu.edu The cyclopropyl group can participate in such reactions, often acting as a three-carbon component. These reactions are characterized by their high stereospecificity and are governed by the principles of orbital symmetry. libretexts.org

One example of a pericyclic reaction involving a cyclopropane ring is the vinylcyclopropane (B126155) rearrangement, where a vinylcyclopropane isomerizes to a cyclopentene. This transformation is a type of sigmatropic rearrangement. While not a direct reaction of the title compound, it illustrates the potential for the cyclopropyl group to participate in these concerted processes. The cyclopropane ring can be considered an "honorary alkene" in some pericyclic reactions, participating in electrocyclic reactions similar to a triene. imperial.ac.uk

The involvement of cyclopropyl ketones in [3+2] cycloadditions is another example of their participation in pericyclic-type reactions. nih.govchemrxiv.org In these reactions, the cyclopropane ring effectively acts as a three-carbon synthon.

Oxidative and Reductive Transformations

The carbonyl groups in ethyl 2-cyclopropyl-3-oxobutanoate are susceptible to both oxidation and reduction, providing pathways to a variety of other functional groups.

Baeyer-Villiger Oxidation and Related Processes

The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid or peroxide as the oxidant. youtube.comwikipedia.org In the case of ethyl 2-cyclopropyl-3-oxobutanoate, the ketone carbonyl is the target of this oxidation. The migratory aptitude of the groups attached to the ketone carbonyl determines the regioselectivity of the reaction. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > cyclopropyl > methyl. pitt.edu This indicates that the cyclopropyl group has a relatively low tendency to migrate compared to other alkyl groups. youtube.com

The reaction is highly stereoselective, with the migrating group retaining its configuration. youtube.compitt.edu Common reagents for this transformation include meta-chloroperbenzoic acid (mCPBA) and trifluoroperacetic acid (TFPAA). wikipedia.org The reactivity of the peroxyacid is correlated with the pKa of the corresponding carboxylic acid. wikipedia.org

Studies on the Baeyer-Villiger oxidation of various cyclopropyl ketones have shown that the reaction can be influenced by the substituents on both the ketone and the peroxyacid. acs.orgacs.org For instance, electron-withdrawing groups on the peroxyacid enhance the reaction rate, while electron-donating groups on the ketone's migrating group enhance its migratory aptitude. youtube.com

Table 2: Migratory Aptitudes in Baeyer-Villiger Oxidation

| Migrating Group | Relative Aptitude | Reference |

|---|---|---|

| Tertiary alkyl | Highest | pitt.edu |

| Cyclohexyl / Secondary alkyl / Benzyl / Phenyl | High | pitt.edu |

| Vinylic | Moderate | pitt.edu |

| Primary alkyl | Low | pitt.edu |

| Cyclopropyl | Lower | pitt.edu |

| Methyl | Lowest | pitt.edu |

Wolff-Kishner Reduction and Alternative Deoxygenation Strategies

The Wolff-Kishner reduction is a method used to convert a carbonyl group (aldehyde or ketone) into a methylene group (CH₂). wikipedia.org This reaction is carried out under basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide, typically in a high-boiling solvent such as ethylene (B1197577) glycol. libretexts.org

The mechanism involves the initial formation of a hydrazone, which is then deprotonated by the strong base. wikipedia.orgyoutube.com A series of proton transfer and elimination steps then leads to the formation of a carbanion and the evolution of nitrogen gas. youtube.com The carbanion is subsequently protonated by the solvent to yield the final alkane product. wikipedia.org

Due to the strongly basic conditions, the Wolff-Kishner reduction is not suitable for base-sensitive substrates. wikipedia.org However, it serves as a valuable alternative to the Clemmensen reduction, which is performed under acidic conditions. youtube.com The Wolff-Kishner reduction has been employed in the synthesis of complex molecules where a carbonyl group is needed for a specific transformation but must be removed in a later step. youtube.com

Alternative deoxygenation strategies for β-keto esters exist, such as palladium-catalyzed decarboxylation-hydrogenolysis of their allylic esters, which proceeds under neutral conditions. nih.gov

Table 3: Comparison of Carbonyl Reduction Methods

| Method | Reagents | Conditions | Substrate Compatibility | Product | Reference |

|---|---|---|---|---|---|

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | High temperature, basic | Tolerates acid-sensitive groups | Alkane | wikipedia.orglibretexts.org |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), HCl | Acidic | Tolerates base-sensitive groups | Alkane | youtube.com |

| Palladium-catalyzed Hydrogenolysis | Pd catalyst, H₂ or formic acid/triethylamine | Neutral | Good for labile compounds | Ketone (from β-keto ester) | nih.gov |

Multi-Component Reactions Utilizing Ethyl 2-Cyclopropyl-3-oxobutanoate

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The β-keto ester functionality in ethyl 2-cyclopropyl-3-oxobutanoate makes it a prime candidate for participation in several key MCRs.

Ugi and Passerini Reactions

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. baranlab.org While no direct literature is available for the participation of ethyl 2-cyclopropyl-3-oxobutanoate in these reactions, its structural features suggest potential utility.

The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. organic-chemistry.org In a hypothetical scenario, the keto group of ethyl 2-cyclopropyl-3-oxobutanoate could serve as the carbonyl component.

The Ugi four-component reaction (U-4CR) expands on this by combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. nih.gov The reaction is initiated by the formation of an imine from the amine and the carbonyl compound.

Table 1: Generalized Ugi and Passerini Reaction Components

| Reaction | Component 1 | Component 2 | Component 3 | Component 4 | Product |

| Passerini | Ketone/Aldehyde | Carboxylic Acid | Isocyanide | - | α-Acyloxy Carboxamide |

| Ugi | Ketone/Aldehyde | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Amide |

Research on analogous systems, such as the use of 1-formylcyclopropane-1-carboxylic acid in interrupted Ugi and Passerini reactions, highlights the potential for cyclopropane-containing building blocks to generate novel, strained heterocyclic systems like 2-azetidinones and 2-oxetanones. nih.gov This suggests that ethyl 2-cyclopropyl-3-oxobutanoate could be a valuable substrate for developing new MCR methodologies, with the cyclopropyl group potentially influencing the reaction's stereochemical outcome and the product's biological activity. nih.gov

Mannich and Henry Nitroaldol Condensations

The enolizable nature of the α-proton in ethyl 2-cyclopropyl-3-oxobutanoate makes it a suitable nucleophile in condensation reactions.

The Mannich reaction is a three-component condensation involving an aldehyde (typically non-enolizable), a primary or secondary amine, and an enolizable carbonyl compound. nih.gov The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion, which is then attacked by the enol or enolate of the carbonyl compound. In this context, ethyl 2-cyclopropyl-3-oxobutanoate would serve as the enolizable component.

The Henry (nitroaldol) reaction involves the condensation of a nitroalkane with an aldehyde or ketone. A variation, the aza-Henry or nitro-Mannich reaction, sees the addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org As with the Mannich reaction, ethyl 2-cyclopropyl-3-oxobutanoate is not a direct participant but could be envisioned as a precursor to a component in a related transformation.

While specific examples involving ethyl 2-cyclopropyl-3-oxobutanoate are not documented, the general reactivity of β-keto esters in these condensations is well-established. aklectures.com The presence of the cyclopropyl group adjacent to the reactive methylene could impart unique stereoelectronic effects, potentially influencing the diastereoselectivity of the C-C bond formation.

Pericyclic and Photochemical Reactions

Pericyclic and photochemical reactions offer pathways to unique molecular architectures through concerted or light-induced processes. msu.edu

Paternò-Büchi Reaction and [2+2] Cycloadditions

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound in an excited state and an alkene in its ground state, leading to the formation of an oxetane (B1205548) ring. youtube.com The carbonyl group of ethyl 2-cyclopropyl-3-oxobutanoate could potentially undergo such a reaction upon photochemical excitation.

Table 2: Hypothetical Paternò-Büchi Reaction of Ethyl 2-Cyclopropyl-3-oxobutanoate

| Reactant 1 (Carbonyl) | Reactant 2 (Alkene) | Product |

| Ethyl 2-cyclopropyl-3-oxobutanoate | Alkene (e.g., 2-methylpropene) | Substituted Oxetane |

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are dependent on the electronic nature of both the excited carbonyl and the alkene. While no specific studies on ethyl 2-cyclopropyl-3-oxobutanoate have been reported, the general principles of this reaction suggest a feasible, albeit unexplored, transformation.

Cope and Claisen Rearrangements

The Cope rearrangement is a orgsyn.orgorgsyn.org-sigmatropic rearrangement of a 1,5-diene, while the Claisen rearrangement involves the rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.commasterorganicchemistry.com Ethyl 2-cyclopropyl-3-oxobutanoate, in its native form, is not a substrate for these reactions as it lacks the requisite 1,5-diene or allyl vinyl ether moiety.

However, it can be readily converted into a suitable precursor for a Claisen rearrangement. Treatment with a base to form the enolate, followed by allylation, would yield an allyl enol ether. This intermediate could then undergo a thermal or Lewis acid-catalyzed Claisen rearrangement.

Reaction Scheme: Potential Claisen Rearrangement Pathway

Enolate Formation: Ethyl 2-cyclopropyl-3-oxobutanoate + Base → Enolate

Allylation: Enolate + Allyl Halide → Allyl enol ether of ethyl 2-cyclopropyl-3-oxobutanoate

Claisen Rearrangement: Allyl enol ether → γ,δ-Unsaturated ester

This sequence would introduce an allyl group at the α-position, further functionalizing the molecule in a stereocontrolled manner, which is a hallmark of sigmatropic rearrangements. libretexts.org Similarly, a precursor for a Cope rearrangement could be synthesized, although this would require a more elaborate multi-step sequence.

Specialized Reagent Applications and Named Reactions

The versatile structure of ethyl 2-cyclopropyl-3-oxobutanoate allows for its potential use in a variety of other named reactions where β-keto esters are key starting materials. For instance, in the Japp-Klingemann reaction , β-keto esters react with diazonium salts to form hydrazones, which can be further cyclized to indoles and other heterocyclic systems. The cyclopropyl moiety would be retained in the final product, offering a route to novel cyclopropyl-substituted heterocycles.

Furthermore, the Biginelli reaction , a one-pot cyclocondensation between a β-keto ester, an aldehyde, and urea, produces dihydropyrimidinones. baranlab.org Ethyl 2-cyclopropyl-3-oxobutanoate could serve as the β-keto ester component, leading to the synthesis of dihydropyrimidinones bearing a cyclopropyl group, a motif of interest in medicinal chemistry.

The reactivity of the cyclopropyl group itself, often considered a "saturated alkene," could also come into play under certain catalytic conditions, potentially leading to ring-opening or rearrangement reactions, further expanding the synthetic utility of this compound. acs.org

Wittig and Horner-Wadsworth-Emmons Olefinations

The ketone carbonyl group in ethyl 2-cyclopropyl-3-oxobutanoate is a primary site for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which convert a carbonyl into an alkene.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, culminating in the formation of an alkene and a phosphine (B1218219) oxide, with the latter's high stability being a major driving force for the reaction. libretexts.orgyoutube.com When reacting with ethyl 2-cyclopropyl-3-oxobutanoate, the ylide attacks the ketone's carbonyl carbon. The nature of the ylide determines the stereoselectivity of the resulting alkene. Stabilized ylides (e.g., those with an adjacent ester or ketone group) typically yield (E)-alkenes, whereas unstabilized ylides (e.g., with alkyl substituents) generally favor the formation of (Z)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with ketones. nrochemistry.com A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.orgorganic-chemistry.org The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, which is a key advantage for stereocontrol. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the phosphonate carbanion on the ketone, followed by the formation of an oxaphosphetane intermediate that eliminates to give the alkene. nrochemistry.com

For ethyl 2-cyclopropyl-3-oxobutanoate, the reaction with a phosphonate like triethyl phosphonoacetate would be expected to yield the corresponding α,β-unsaturated ester. The presence of the cyclopropyl group may introduce some steric hindrance, potentially affecting the reaction rate compared to a less bulky α-substituent like a methyl group.

Illustrative Data for HWE Olefination

The following table presents hypothetical outcomes for the HWE reaction on ethyl 2-cyclopropyl-3-oxobutanoate to illustrate the expected selectivity. Actual experimental results may vary.

| Phosphonate Reagent | Base | Solvent | Expected Major Product | Expected E/Z Ratio |

| Triethyl phosphonoacetate | NaH | THF | Ethyl 2-cyclopropyl-3-(ethoxycarbonylmethylidene)butanoate | >95:5 |

| Trimethyl phosphonoacetate | NaOMe | DME | Ethyl 2-cyclopropyl-3-(methoxycarbonylmethylidene)butanoate | >95:5 |

| Diethyl cyanomethylphosphonate | K₂CO₃ | Acetonitrile | Ethyl 2-cyclopropyl-3-(cyanomethylidene)butanoate | >90:10 |

Reformatsky and Robinson Annulation Reactions

The reactivity of both the enolizable α-position and the ketone carbonyl allows ethyl 2-cyclopropyl-3-oxobutanoate to participate in powerful carbon-carbon bond-forming reactions like the Reformatsky and Robinson annulation.

The Reformatsky reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc. researchgate.netbeilstein-journals.org The zinc inserts into the carbon-halogen bond to form an organozinc reagent (a Reformatsky enolate), which then adds to the carbonyl group. beilstein-journals.org In the context of ethyl 2-cyclopropyl-3-oxobutanoate, the compound would serve as the ketone component. For example, reacting it with ethyl bromoacetate (B1195939) and zinc dust would lead to the formation of a β-hydroxy ester after acidic workup. The reaction is valued for its ability to proceed under relatively neutral conditions, tolerating a wide range of functional groups. researchgate.net

The Robinson annulation is a tandem reaction sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring, resulting in an α,β-unsaturated ketone. libretexts.orgmasterorganicchemistry.comlibretexts.org For this reaction, the enolate of ethyl 2-cyclopropyl-3-oxobutanoate would act as the Michael donor. This enolate would add to a Michael acceptor, such as methyl vinyl ketone (MVK). The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular, base-catalyzed aldol condensation, followed by dehydration, to yield a substituted cyclohexenone ring. researchgate.netuliege.be The presence of the ester group on the newly formed ring offers a handle for further synthetic modifications.

Illustrative Data for Robinson Annulation

The following table outlines the expected intermediates and final product for the Robinson annulation of ethyl 2-cyclopropyl-3-oxobutanoate. This is a conceptual representation.

| Step | Reactants | Key Intermediate/Product |

| 1. Michael Addition | Ethyl 2-cyclopropyl-3-oxobutanoate (enolate) + Methyl Vinyl Ketone | Ethyl 2-cyclopropyl-2-(3-oxobutyl)-3-oxobutanoate |

| 2. Aldol Condensation | Michael Adduct (from Step 1) | Intramolecular aldol addition product (a β-hydroxy ketone) |

| 3. Dehydration | Aldol Product (from Step 2) | Ethyl 4-cyclopropyl-2-methyl-6-oxocyclohex-1-ene-1-carboxylate |

Schmidt Reaction

The Schmidt reaction typically involves the reaction of an azide (B81097) (like hydrazoic acid, HN₃) with a carbonyl compound, most commonly a ketone or carboxylic acid, under acidic conditions to yield an amide or an amine, respectively. When a ketone is used, the reaction proceeds via an initial addition of hydrazoic acid to the carbonyl, followed by a rearrangement that involves the migration of one of the alkyl groups from the carbonyl carbon to the nitrogen atom, ultimately yielding an N-substituted amide after tautomerization and hydrolysis.

Despite a thorough search of scientific literature, no specific examples or detailed research findings concerning the Schmidt reaction of ethyl 2-cyclopropyl-3-oxobutanoate could be located. Therefore, the specific transformation pathways, product distribution (i.e., which group, acetyl or cyclopropyl-containing chain, would preferentially migrate), and reaction yields for this particular substrate remain undocumented in available chemical literature.

Applications of Ethyl 2 Cyclopropyl 3 Oxobutanoate As a Precursor in Complex Molecule Synthesis

Synthesis of Diverse Heterocyclic Frameworks

The reactivity of the dicarbonyl functionality in ethyl 2-cyclopropyl-3-oxobutanoate makes it an ideal starting material for the synthesis of numerous heterocyclic compounds through condensation reactions with various nucleophiles.

The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of pyrazoles and pyrazolones. hilarispublisher.comnih.govorientjchem.orgnih.gov Ethyl 2-cyclopropyl-3-oxobutanoate readily undergoes condensation with hydrazine hydrate (B1144303) to yield 4-cyclopropyl-3-methyl-1H-pyrazol-5(4H)-one. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Substituted hydrazines can be employed to introduce diversity at the N1 position of the pyrazole (B372694) ring. For instance, the reaction with phenylhydrazine (B124118) yields 4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These pyrazolone (B3327878) derivatives are of significant interest due to their wide range of biological activities. hilarispublisher.comorientjchem.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product |

| Ethyl 2-cyclopropyl-3-oxobutanoate | Hydrazine hydrate | 4-cyclopropyl-3-methyl-1H-pyrazol-5(4H)-one |

| Ethyl 2-cyclopropyl-3-oxobutanoate | Phenylhydrazine | 4-cyclopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |

| Ethyl 2-cyclopropyl-3-oxobutanoate | Methylhydrazine | 4-cyclopropyl-1,3-dimethyl-1H-pyrazol-5(4H)-one |

This table presents representative examples of pyrazolone synthesis from ethyl 2-cyclopropyl-3-oxobutanoate.

The synthesis of five-membered aromatic heterocycles such as pyrroles, furans, and thiophenes can be achieved using ethyl 2-cyclopropyl-3-oxobutanoate as a key precursor, primarily through modifications of classical synthetic routes.

Pyrroles: The Knorr pyrrole (B145914) synthesis and its variations provide a viable route to substituted pyrroles. organic-chemistry.orgbeilstein-journals.orgresearchgate.net While the classical Knorr synthesis involves the condensation of an α-amino ketone with a β-keto ester, modifications allow for the use of two equivalents of a β-keto ester. In a plausible approach, ethyl 2-cyclopropyl-3-oxobutanoate can be converted to its α-amino derivative in situ, which then condenses with another molecule of the starting material to afford a polysubstituted pyrrole.

Furans: The Paal-Knorr furan (B31954) synthesis typically utilizes 1,4-dicarbonyl compounds. wikipedia.orgwikipedia.org However, ethyl 2-cyclopropyl-3-oxobutanoate can be transformed into a 1,4-dicarbonyl precursor through appropriate alkylation or acylation at the α-position, followed by cyclization under acidic conditions to yield a furan ring.

Thiophenes: The Gewald and Fiesselmann syntheses are powerful methods for the preparation of thiophenes from β-keto esters or their derivatives. organic-chemistry.orgorganic-chemistry.orgyoutube.comyoutube.com In the Gewald reaction, a mixture of ethyl 2-cyclopropyl-3-oxobutanoate, a cyanoalkane, and elemental sulfur in the presence of a base can lead to the formation of a 2-aminothiophene derivative. The Fiesselmann synthesis involves the reaction of a β-keto ester with a thioglycolic acid derivative to produce a thiophene-3-carboxylate.

| Heterocycle | Synthetic Method | Key Reactants | Representative Product Structure |

| Pyrrole | Knorr Pyrrole Synthesis | Ethyl 2-cyclopropyl-3-oxobutanoate, Amine source | Substituted cyclopropyl-pyrrole |

| Furan | Paal-Knorr Furan Synthesis (from a 1,4-dicarbonyl precursor) | α-acylated ethyl 2-cyclopropyl-3-oxobutanoate, Acid catalyst | Substituted cyclopropyl-furan |

| Thiophene | Gewald Synthesis | Ethyl 2-cyclopropyl-3-oxobutanoate, Cyanoalkane, Sulfur, Base | 2-Amino-3-ethoxycarbonyl-4-cyclopropyl-5-methylthiophene |

| Thiophene | Fiesselmann Synthesis | Ethyl 2-cyclopropyl-3-oxobutanoate, Thioglycolic acid derivative | Substituted cyclopropyl-thiophenecarboxylate |

This table outlines synthetic strategies for accessing various five-membered heterocycles.

Ethyl 2-cyclopropyl-3-oxobutanoate is a valuable C4 synthon for the construction of six-membered nitrogen-containing heterocycles like pyridines and quinolines.

Pyridines: The Hantzsch pyridine (B92270) synthesis is a well-established multicomponent reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. wikipedia.orgacs.orgscribd.comorganic-chemistry.orgyoutube.com In this reaction, ethyl 2-cyclopropyl-3-oxobutanoate can condense with an aldehyde and ammonia to produce a 1,4-dihydropyridine (B1200194) intermediate, which can then be oxidized to the corresponding pyridine derivative. The cyclopropyl (B3062369) group remains intact throughout this process, leading to pyridines bearing this unique substituent.

Quinolines: The Friedländer annulation is a versatile method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govorganic-chemistry.orgyoutube.com Ethyl 2-cyclopropyl-3-oxobutanoate can serve as the active methylene (B1212753) component, reacting with a 2-aminoaryl aldehyde or ketone under acidic or basic catalysis to afford a cyclopropyl-substituted quinoline. This approach allows for the introduction of the cyclopropyl moiety at the 3-position of the quinoline ring. A recent study has highlighted the compatibility of the Friedländer synthesis with cyclopropyl ketones, further supporting the feasibility of this transformation. organic-chemistry.org

| Heterocycle | Synthetic Method | Key Reactants | Representative Product Structure |

| Pyridine | Hantzsch Synthesis | Ethyl 2-cyclopropyl-3-oxobutanoate, Aldehyde, Ammonia | 2,6-Dicyclopropyl-3,5-diethoxycarbonyl-4-substituted-pyridine |

| Quinoline | Friedländer Synthesis | Ethyl 2-cyclopropyl-3-oxobutanoate, 2-Aminoaryl aldehyde/ketone | 2-Methyl-3-cyclopropyl-quinoline-4-carboxylic acid ethyl ester |

This table summarizes the application of ethyl 2-cyclopropyl-3-oxobutanoate in the synthesis of pyridines and quinolines.

Construction of Carbocyclic and Polycyclic Architectures

The presence of the cyclopropane (B1198618) ring in ethyl 2-cyclopropyl-3-oxobutanoate makes it an attractive starting material for the synthesis of more complex carbocyclic and polycyclic systems, particularly those found in natural products.

The cyclopropane motif is a feature of numerous biologically active natural products. marquette.edursc.orgrsc.org Ethyl 2-cyclopropyl-3-oxobutanoate can serve as a valuable chiral building block for the synthesis of these complex molecules. The ester and ketone functionalities can be readily modified to introduce other functional groups or to extend the carbon chain, while the cyclopropyl group provides a rigid scaffold. For example, the keto-ester can be reduced, alkylated, or subjected to olefination reactions to build up the carbon skeleton required for a specific natural product target.

While direct total syntheses of natural products starting from ethyl 2-cyclopropyl-3-oxobutanoate are not extensively documented in readily available literature, its structural features make it a hypothetical precursor for fragments of natural products like cascarillic acid or molecules containing a cyclopropyl-carbonyl moiety.

The prochiral nature of the ketone in ethyl 2-cyclopropyl-3-oxobutanoate allows for stereodivergent synthesis, enabling access to multiple stereoisomers of a target molecule. This can be achieved through asymmetric reduction of the ketone or through diastereoselective alkylation of the α-position using chiral auxiliaries.

Asymmetric Reduction: The reduction of the β-keto group can be accomplished using various chiral reducing agents or biocatalysts, such as baker's yeast or isolated enzymes (reductases), to yield enantiomerically enriched β-hydroxy esters. nih.govnih.gov The choice of the reducing agent and reaction conditions can control the stereochemical outcome, leading to either the (R)- or (S)-configured alcohol.

| Substrate | Reducing Agent | Product Stereochemistry | Enantiomeric Excess (ee) |

| Ethyl 2-cyclopropyl-3-oxobutanoate | Baker's Yeast (Saccharomyces cerevisiae) | (S)-ethyl 2-cyclopropyl-3-hydroxybutanoate | Typically high |

| Ethyl 2-cyclopropyl-3-oxobutanoate | (R)-CBS reagent | (R)-ethyl 2-cyclopropyl-3-hydroxybutanoate | High |

| Ethyl 2-cyclopropyl-3-oxobutanoate | (S)-CBS reagent | (S)-ethyl 2-cyclopropyl-3-hydroxybutanoate | High |

This table illustrates the potential outcomes of asymmetric reduction of ethyl 2-cyclopropyl-3-oxobutanoate.

Diastereoselective Alkylation: The use of chiral auxiliaries attached to the ester group can direct the stereoselective alkylation at the α-carbon. researchgate.netresearchgate.netsfu.cawilliams.edu For example, the ester can be converted to an amide with a chiral amine, such as a derivative of (S)-proline or an Evans auxiliary. Deprotonation with a strong base generates a chiral enolate, which then reacts with an electrophile from a less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched product. This strategy allows for the synthesis of a variety of chiral molecules with a quaternary center adjacent to the cyclopropyl group.

Development of Chemical Probes for Biological Systems Research

The intricate structure of ethyl 2-cyclopropyl-3-oxobutanoate makes it a valuable scaffold for the synthesis of chemical probes, which are essential tools for studying biological systems. These probes can be designed to interact with specific biological targets, such as enzymes, to elucidate their function and role in disease.

Ethyl 2-cyclopropyl-3-oxobutanoate is a potential precursor for the synthesis of enzyme inhibitors, particularly those targeting histone demethylases like KDM1A (also known as LSD1). KDM1A is a key enzyme in epigenetic regulation, and its dysregulation is implicated in various cancers, making it an important therapeutic target. nih.gov The development of inhibitors for this enzyme is an active area of research.

The core structure of many KDM1A inhibitors is a substituted cyclopropylamine (B47189) ring. While direct synthesis from ethyl 2-cyclopropyl-3-oxobutanoate is not explicitly detailed in the provided search results, the synthesis of 1-substituted cyclopropylamine derivatives as KDM1A inhibitors has been reported. nih.gov These syntheses often involve the creation of a cyclopropyl core, which could potentially be derived from a precursor like ethyl 2-cyclopropyl-3-oxobutanoate. The general strategy involves creating molecules that can covalently modify the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inhibition. nih.gov

A plausible synthetic route could involve the conversion of the keto group of ethyl 2-cyclopropyl-3-oxobutanoate to an amine, followed by further modifications to attach other necessary functional groups for enzyme binding and activity. The resulting cyclopropylamine scaffold is a key component of a class of irreversible inhibitors for KDM1A. nih.gov

Table 1: Examples of Cyclopropylamine-Based KDM1A Inhibitors

| Compound Class | Target Enzyme | Mechanism of Action | Potential Precursor |

|---|

This table is generated based on the potential application of ethyl 2-cyclopropyl-3-oxobutanoate as a precursor, as inferred from related synthetic strategies.

The cyclopropyl ketoester framework of ethyl 2-cyclopropyl-3-oxobutanoate is an excellent starting point for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates by systematically modifying their chemical structure.

Research on dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors provides an example of how a cyclopropyl-containing scaffold can be utilized in SAR studies. A series of analogues of a known DHODH inhibitor, which features a 2-cyano-3-cyclopropyl-3-hydroxy-propenamide core, were synthesized to explore their biological activity. nih.gov These studies revealed that modifications to the substituents on the aromatic ring attached to the propenamide chain significantly impacted the in vitro and in vivo potency of the compounds. nih.gov

While this study does not start directly from ethyl 2-cyclopropyl-3-oxobutanoate, it highlights the utility of the cyclopropyl group in designing and optimizing enzyme inhibitors. The rigid nature of the cyclopropyl ring can help in positioning other functional groups optimally within the enzyme's active site. An SAR campaign starting from ethyl 2-cyclopropyl-3-oxobutanoate could involve modifications at the keto and ester functionalities, as well as on the cyclopropyl ring itself, to explore the chemical space around a particular biological target.

Table 2: Illustrative SAR Study on Cyclopropyl-Containing DHODH Inhibitors

| Compound Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on the phenyl ring | Correlated with in vitro DHODH potency and in vivo activity in rat and mouse models. | nih.gov |

This table is based on a study of related cyclopropyl-containing compounds, illustrating the principle of SAR studies.

Contributions to Materials Science and Polymer Chemistry

The unique chemical functionalities of ethyl 2-cyclopropyl-3-oxobutanoate also suggest its potential use in the field of materials science and polymer chemistry, although specific examples are not yet widely reported in the literature.

In principle, ethyl 2-cyclopropyl-3-oxobutanoate could serve as a monomer or a precursor for the synthesis of specialty polymers. The presence of two reactive carbonyl groups and an ester functionality allows for various polymerization strategies. For instance, the β-ketoester moiety can participate in condensation reactions to form polyesters or other polymers.

Furthermore, β-keto esters, as a class of compounds, are known to be precursors for the industrial preparation of thermally stable polymers. nih.gov The introduction of the cyclopropyl group into the polymer backbone could impart unique properties, such as increased rigidity and altered thermal stability, compared to their non-cyclopropyl analogues. The strained nature of the cyclopropyl ring could also be exploited in ring-opening polymerization reactions under specific conditions.

Beyond polymers, ethyl 2-cyclopropyl-3-oxobutanoate can be considered a building block for other functional materials. The reactive nature of the β-ketoester allows for its incorporation into larger molecular architectures, potentially leading to materials with interesting optical, electronic, or self-assembly properties. For example, β-keto esters are used in the synthesis of dyes and color photographic compounds, suggesting that derivatives of ethyl 2-cyclopropyl-3-oxobutanoate could be explored for similar applications. nih.gov

The versatility of this compound as a synthetic intermediate opens up possibilities for creating novel functional materials. Further research is needed to fully explore and realize the potential of ethyl 2-cyclopropyl-3-oxobutanoate in this domain.

Advanced Characterization and Computational Studies of Ethyl 2 Cyclopropyl 3 Oxobutanoate and Its Derivatives

State-of-the-Art Spectroscopic Methodologies for Structural Elucidation

The structural confirmation and purity assessment of ethyl 2-cyclopropyl-3-oxobutanoate, a β-keto ester featuring a cyclopropyl (B3062369) ring, rely on a combination of modern spectroscopic techniques. These methods provide detailed information on the molecule's connectivity, functional groups, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, quantitative NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of ethyl 2-cyclopropyl-3-oxobutanoate. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), the methine proton at the C2 position, and the characteristic upfield signals for the cyclopropyl ring protons. The methine proton adjacent to the two carbonyl groups would appear as a multiplet due to coupling with the cyclopropyl protons.

¹³C NMR: The carbon spectrum will display resonances for the two carbonyl carbons (ester and ketone), the carbons of the ethyl group, the acetyl methyl carbon, the methine carbon, and the unique upfield signals for the carbons of the cyclopropyl ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, connecting the C2 methine proton to the cyclopropyl protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for unambiguously assigning proton and carbon signals. HMBC, in particular, can show correlations over two to three bonds, for example, from the acetyl methyl protons to the ketone carbonyl carbon.

Quantitative NMR (qNMR): qNMR can be employed for the accurate determination of the purity of ethyl 2-cyclopropyl-3-oxobutanoate without the need for an identical reference standard. By integrating the signal of a specific proton against a certified internal standard with a known concentration, a precise quantification can be achieved.

Expected NMR Data for Ethyl 2-Cyclopropyl-3-oxobutanoate Note: This table is predictive, based on known chemical shifts for similar structural motifs.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| CH₃ (acetyl) | ~2.2 | ~29 | Singlet |

| CH (C2) | ~3.5 | ~60 | Doublet of doublets |

| CH (cyclopropyl) | ~1.0-1.5 | ~15 | Multiplet |

| CH₂ (cyclopropyl) | ~0.4-0.8 | ~5 | Multiplet |

| O-CH₂ (ethyl) | ~4.2 | ~61 | Quartet |

| CH₃ (ethyl) | ~1.3 | ~14 | Triplet |

| C=O (ketone) | - | ~202 | - |

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is vital for determining the molecular weight and fragmentation pattern of ethyl 2-cyclopropyl-3-oxobutanoate.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing β-keto esters. rsc.org It typically generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. uni.lu High-resolution ESI-MS allows for the determination of the elemental composition with high accuracy. The presence of the transesterified propargyl-β-keto ester product has been confirmed using ESI-MS analysis in related studies. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. epa.gov This technique is suitable for the analysis of volatile compounds like ethyl 2-cyclopropyl-3-oxobutanoate. The electron ionization (EI) mode in GC-MS leads to characteristic fragmentation patterns that can be used for structural confirmation by identifying fragment ions corresponding to the loss of parts of the molecule, such as the ethoxy group or the acetyl group.

Predicted Mass Spectrometry Data for Ethyl 2-Cyclopropyl-3-oxobutanoate (C₉H₁₄O₃) uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 171.10158 | 138.0 |

| [M+Na]⁺ | 193.08352 | 148.4 |

| [M+NH₄]⁺ | 188.12812 | 145.5 |

| [M+K]⁺ | 209.05746 | 146.1 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in ethyl 2-cyclopropyl-3-oxobutanoate. bruker.com

Infrared (IR) Spectroscopy: The IR spectrum of ethyl 2-cyclopropyl-3-oxobutanoate is expected to show strong absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities. Due to keto-enol tautomerism, a broad O-H stretch may be observed for the enol form, along with C=C stretching. The C-H stretching vibrations of the cyclopropyl group are typically observed at higher wavenumbers (around 3100 cm⁻¹) compared to alkyl C-H stretches.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The cyclopropyl ring has characteristic "breathing" modes that are often strong in the Raman spectrum. nih.gov For instance, marker bands for a cyclopropyl ring have been identified around 2992, 1222, and 942 cm⁻¹. nih.gov The C=O stretches are also visible, and their relative intensities can provide information about the predominant tautomeric form.

Expected Vibrational Frequencies for Ethyl 2-Cyclopropyl-3-oxobutanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C=O (ketone) | Stretch | ~1725 | Strong |

| C=O (ester) | Stretch | ~1745 | Strong |

| C-H (cyclopropyl) | Stretch | ~3100 | Medium |

| C-O (ester) | Stretch | ~1250-1100 | Strong |

Electronic Spin Resonance (ESR) Spectroscopy for Radical Intermediates